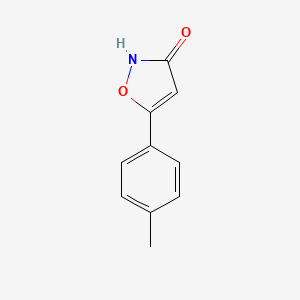

5-p-Tolyl-isoxazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)11-13-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXDNPIIRBIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21053-25-8 | |

| Record name | 5-(4-methylphenyl)-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Structural Elucidation of 5 P Tolyl Isoxazol 3 One

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and skeletal structure of a molecule. These methods measure the vibrational energies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 5-p-Tolyl-isoxazol-3-one is expected to exhibit several characteristic absorption bands that confirm its key structural features. The isoxazol-3-one ring, which is a cyclic ester or lactam-like structure, possesses a prominent carbonyl group (C=O). This group's stretching vibration typically gives rise to a strong, sharp absorption band in the region of 1740–1660 cm⁻¹ researchgate.netvscht.cz.

The carbon-nitrogen double bond (C=N) within the isoxazole (B147169) ring is expected to show a stretching vibration band around 1615-1580 cm⁻¹. The N-O bond stretching vibration is typically observed at lower wavenumbers, often in the 1260-1220 cm⁻¹ range.

The aromatic p-tolyl substituent presents its own set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring usually appear as a series of bands in the 1600–1450 cm⁻¹ region vscht.cz. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted (para) benzene ring, a strong band is expected between 860-790 cm⁻¹ instanano.com. The aliphatic C-H stretching of the tolyl's methyl group would be observed in the 2950-2850 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Modes for 5-p-Tolyl-isoxazol-3-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (lactam tautomer) | 3300-3100 | Medium, Broad |

| Aromatic C-H Stretch | p-Tolyl Ring | 3100-3000 | Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2950-2850 | Medium |

| C=O Stretch | Lactam (Isoxazolone) | 1740-1680 | Strong |

| C=N Stretch | Isoxazolone Ring | 1615-1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Variable |

| N-O Stretch | Isoxazolone Ring | 1260-1220 | Medium |

Raman spectroscopy provides data that is complementary to FT-IR. While IR spectroscopy depends on a change in dipole moment during a vibration, Raman spectroscopy relies on a change in the polarizability of the electron cloud around the molecule uni-siegen.de. Symmetrical and non-polar bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.

For 5-p-Tolyl-isoxazol-3-one, the symmetric stretching of the C=C bonds in the p-tolyl ring is expected to produce a strong Raman band. The C=N and N-O stretching modes of the isoxazole ring are also Raman active and provide complementary data to the IR spectrum for a full vibrational assignment researchgate.net. The vibrational modes of the heterocyclic ring itself, often appearing in the fingerprint region (<1400 cm⁻¹), can be complex but provide a unique pattern for the compound's identification acs.org. Analysis of both IR and Raman spectra allows for a more complete and confident assignment of the molecule's vibrational modes nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution. It provides detailed information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum of 5-p-Tolyl-isoxazol-3-one is predicted to show distinct signals corresponding to each unique proton in the molecule. The isoxazol-3-one ring can exist in different tautomeric forms. In the common 3-oxo form, there would be a proton on the C4 carbon and a proton on the nitrogen atom (N-H).

N-H Proton: The proton attached to the nitrogen in the lactam ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.0-10.0 ppm, due to its acidic nature and potential for hydrogen bonding.

Aromatic Protons: The p-tolyl group will display a characteristic AA'BB' splitting pattern. The two aromatic protons ortho to the isoxazole ring will be chemically equivalent, as will the two protons meta to the ring. This results in two signals, each integrating to 2H, appearing as doublets in the aromatic region (δ 7.0–8.0 ppm) libretexts.org.

C4-H Proton: The proton on the C4 carbon of the isoxazolone ring is adjacent to a carbonyl group and a C=C double bond, leading to a downfield shift. It is expected to appear as a singlet (no adjacent protons) in the region of δ 5.5-6.5 ppm.

Methyl Protons: The three protons of the methyl group on the tolyl ring are equivalent and are expected to produce a sharp singlet at approximately δ 2.4 ppm sciarena.comchemistrysteps.com.

Table 2: Predicted ¹H NMR Data for 5-p-Tolyl-isoxazol-3-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Ring) | 8.0 - 10.0 | Broad Singlet | 1H |

| Ar-H (ortho to ring) | 7.5 - 7.8 | Doublet | 2H |

| Ar-H (meta to ring) | 7.2 - 7.4 | Doublet | 2H |

| C4-H (Ring) | 5.5 - 6.5 | Singlet | 1H |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon (C3): The carbon of the C=O group in the lactam ring is highly deshielded and is expected to resonate far downfield, typically in the range of δ 165–175 ppm mdpi.com.

C5 Carbon: The sp²-hybridized carbon atom at position 5, which is bonded to the nitrogen and the tolyl group, is also significantly deshielded and is predicted to appear around δ 155-165 ppm mdpi.com.

Aromatic Carbons: The p-tolyl group will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (the one bonded to the methyl group and the one bonded to the isoxazole ring). These signals will appear in the typical aromatic region of δ 120–145 ppm.

C4 Carbon: The sp²-hybridized carbon at position 4 is expected to resonate around δ 95-105 ppm.

Methyl Carbon: The carbon of the tolyl's methyl group will appear in the upfield region of the spectrum, around δ 20–25 ppm.

Table 3: Predicted ¹³C NMR Data for 5-p-Tolyl-isoxazol-3-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | 165 - 175 |

| C5 (C=N) | 155 - 165 |

| Ar-C (Quaternary, C-ipso) | 138 - 142 |

| Ar-C (Quaternary, C-ipso') | 128 - 132 |

| Ar-CH | 125 - 130 |

| C4 | 95 - 105 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5-p-Tolyl-isoxazol-3-one, a COSY spectrum would show a cross-peak connecting the signals of the ortho and meta protons on the tolyl ring, confirming their adjacent relationship. The other protons (N-H, C4-H, -CH₃) are expected to be singlets and would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would be instrumental in definitively assigning the carbon signals. It would show correlations between:

The C4-H proton signal and the C4 carbon signal.

The aromatic proton signals and their corresponding aromatic carbon signals.

The methyl proton signal and the methyl carbon signal researchgate.net.

Together, these spectroscopic techniques provide a detailed and unambiguous characterization of the molecular structure of 5-p-Tolyl-isoxazol-3-one, confirming the integrity of the isoxazolone core and the nature and placement of its aryl substituent.

Mass Spectrometry for Molecular Formula Verification

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound, and with high resolution, it can provide the exact mass, which in turn confirms the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the unequivocal determination of a compound's elemental composition from its exact mass. For 5-p-Tolyl-isoxazol-3-one, with a molecular formula of C₁₀H₉NO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas (isobars). The experimentally measured mass from an HRMS analysis would be compared to the calculated theoretical mass. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, thereby verifying the identity of the synthesized compound.

Table 1: Theoretical HRMS Data for 5-p-Tolyl-isoxazol-3-one

| Molecular Formula | Constituent Isotopes | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|

Note: The data presented is theoretical and serves as an illustrative example of what would be expected from an HRMS analysis.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

For 5-p-Tolyl-isoxazol-3-one, the expected chromophoric systems are the p-tolyl group and the isoxazolone ring, which together form an extended conjugated system. The UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* transitions, which are typically of high intensity, and potentially lower intensity n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms of the heterocyclic ring. The solvent used for analysis can influence the position and intensity of these absorption bands. Studies on other novel 5-oxazolone derivatives have shown that these compounds can exhibit intense visible absorption maxima. researchgate.net

Table 2: Hypothetical UV-Vis Absorption Data for 5-p-Tolyl-isoxazol-3-one

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Probable Electronic Transition |

|---|---|---|---|

| Ethanol | ~280-320 | High | π → π* |

Note: This data is hypothetical and illustrates the expected spectral characteristics for this class of compounds.

Crystallographic Analysis for Solid-State Conformation

Single-Crystal X-ray Diffraction Studies of Related Structures

Table 3: Representative Crystal Data for a Related Isoxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.9350(6) |

| b (Å) | 10.1850(14) |

| c (Å) | 14.8270(2) |

| α (°) | 104.938(4) |

| β (°) | 97.960(8) |

| γ (°) | 90.933(6) |

Source: Data from the study of 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole. scispace.com

Conformational Analysis and Dihedral Angles in Crystalline Forms

The conformation of a molecule in the crystalline state is defined by its bond lengths, bond angles, and, crucially, its dihedral angles. Dihedral angles describe the rotation around a chemical bond and determine the spatial relationship between different parts of the molecule. In the case of 5-p-Tolyl-isoxazol-3-one, the dihedral angle between the plane of the isoxazole ring and the plane of the p-tolyl ring is a key conformational parameter.

In the crystal structure of the related 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, the phenyl ring attached at the 3-position is inclined at an angle of 10.79(1)° to the isoxazole ring. scispace.com This near-coplanarity suggests a degree of electronic conjugation between the two ring systems. A similar orientation would be expected for 5-p-Tolyl-isoxazol-3-one, influencing its electronic properties and crystal packing.

Table 4: Dihedral Angles in a Related Isoxazole Structure

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| Isoxazole Ring | Fluorine-substituted Phenyl Ring | 10.79(1) |

Source: Data from the study of 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole. scispace.com

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the crystal structure of the related isoxazole derivative previously mentioned, the molecular structure exhibits intermolecular hydrogen bonds of the type C–H···O. scispace.com These interactions link adjacent molecules into a stable, three-dimensional network. It is highly probable that the crystal structure of 5-p-Tolyl-isoxazol-3-one would also be stabilized by similar C-H···O interactions, where the carbonyl oxygen at the 3-position of the isoxazolone ring acts as a hydrogen bond acceptor. The interplay of these weak interactions ultimately determines the final crystal packing motif. ias.ac.in

Table 5: Common Intermolecular Interactions in Isoxazole-Related Crystals

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | C-H (Aromatic/Alkyl) | O (Carbonyl/Ring), N (Ring) | Directs molecular assembly into specific motifs. scispace.com |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Contributes to crystal stability through orbital overlap. |

Computational Chemistry and Theoretical Investigations of 5 P Tolyl Isoxazol 3 One

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, enabling the detailed examination of molecular orbitals and electron distribution. These theoretical calculations provide a fundamental understanding of the molecule's stability, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized molecular geometry of 5-p-Tolyl-isoxazol-3-one, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Theoretical studies on related isoxazole (B147169) derivatives have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set can provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov For 5-p-Tolyl-isoxazol-3-one, such calculations would reveal a planar isoxazole ring, with the p-tolyl group likely exhibiting some degree of torsion relative to the heterocyclic ring. scispace.commdpi.com

Beyond geometry, DFT is used to calculate key electronic properties that govern the molecule's behavior. These properties are crucial for understanding the compound's stability and potential applications in materials science and medicinal chemistry.

Table 1: Calculated Electronic Properties of Isoxazole Derivatives (Illustrative)

| Property | Value |

|---|---|

| Total Energy | (Example Value in a.u.) |

| Dipole Moment | (Example Value in Debye) |

| Polarizability | (Example Value in a.u.) |

| Ionization Potential | (Example Value in eV) |

Note: This table is illustrative. Specific values for 5-p-Tolyl-isoxazol-3-one would require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. fiveable.meyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For 5-p-Tolyl-isoxazol-3-one, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and parts of the isoxazole ring, while the LUMO would likely be distributed over the electron-deficient isoxazolone moiety. This distribution dictates how the molecule interacts with other chemical species. The analysis of electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). acu.edu.in

Table 2: Frontier Molecular Orbital Energies of Isoxazole Derivatives (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | (Example Value) |

| LUMO | (Example Value) |

Note: This table is illustrative. Specific values for 5-p-Tolyl-isoxazol-3-one would require dedicated computational studies.

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. DFT calculations can simulate the vibrational modes of 5-p-Tolyl-isoxazol-3-one, allowing for the assignment of characteristic peaks in its experimental IR spectrum, such as the C=O and C=N stretching frequencies of the isoxazolone ring. biolmolchem.com

Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule. A strong correlation between the calculated and experimental spectroscopic data provides confidence in both the synthesized structure and the computational methodology employed. mdpi.com

Chemical Reactivity Descriptors

To quantify the chemical reactivity of 5-p-Tolyl-isoxazol-3-one, various descriptors derived from electronic structure calculations are employed. These descriptors help to identify the most reactive sites within the molecule.

Fukui functions are a key concept in conceptual DFT and are used to identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. faccts.denih.gov The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (electron acceptance)

ƒ-(r): for electrophilic attack (electron donation)

ƒ0(r): for radical attack

By calculating these functions for 5-p-Tolyl-isoxazol-3-one, one can pinpoint the specific atoms that are most likely to participate in chemical reactions. For instance, atoms with a high ƒ+(r) value are prone to attack by nucleophiles, while those with a high ƒ-(r) value are susceptible to attack by electrophiles. researchgate.net

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges on each atom within a molecule. uni-muenchen.dechemrxiv.org This analysis is based on the partitioning of the total electron population among the constituent atoms. The calculated charges offer a quantitative measure of the electron distribution and can help to identify electrostatic interactions and reactive centers. researchgate.netresearchgate.net

For 5-p-Tolyl-isoxazol-3-one, a Mulliken charge analysis would likely show that the oxygen and nitrogen atoms of the isoxazole ring carry negative partial charges due to their high electronegativity, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon and other carbon atoms attached to electronegative atoms would be expected to have positive partial charges, marking them as potential sites for nucleophilic attack.

Table 3: Mulliken Atomic Charges of Selected Atoms in an Isoxazole Derivative (Illustrative)

| Atom | Atomic Charge (a.u.) |

|---|---|

| O (carbonyl) | (Example Negative Value) |

| N | (Example Negative Value) |

| C (carbonyl) | (Example Positive Value) |

Note: This table is illustrative and shows hypothetical charges for key atoms. Specific values for 5-p-Tolyl-isoxazol-3-one would require dedicated computational studies.

Molecular Interactions at the Computational Level

Computational simulations are instrumental in elucidating the intricate molecular interactions that govern the biological and chemical activity of 5-p-Tolyl-isoxazol-3-one. These methods allow for a detailed examination of both ligand-target recognition and the fundamental non-covalent forces at play.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-p-Tolyl-isoxazol-3-one, docking simulations are employed to understand its potential as a ligand for various biological targets. While specific docking studies on 5-p-Tolyl-isoxazol-3-one are not extensively documented in publicly available literature, research on analogous aryl-isoxazole derivatives provides a framework for understanding its potential interactions.

For instance, studies on similar isoxazole-containing compounds have shown that they can act as inhibitors for enzymes such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR) researchgate.netnih.gov. Docking analyses of these derivatives reveal that the isoxazole scaffold can fit into the active sites of these proteins, forming key interactions that lead to inhibition. The binding affinity of these compounds is often evaluated in terms of binding energy, with more negative values indicating a more favorable interaction. For example, certain aryl isoxazole derivatives have demonstrated binding energies towards EGFR in the range of -7 to -11 kcal/mol researchgate.net.

The predicted binding mode of 5-p-Tolyl-isoxazol-3-one within a hypothetical protein active site would likely involve the p-tolyl group extending into a hydrophobic pocket, while the isoxazol-3-one core could engage in hydrogen bonding and other polar interactions with amino acid residues. The specific interactions would, of course, be dependent on the topology and chemical nature of the target protein's active site.

Table 1: Illustrative Molecular Docking Parameters for Isoxazole Derivatives against EGFR

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |

| Phenyl-isoxazole derivative | -8.5 | 1.5 | LEU718, VAL726, ALA743 |

| Chloro-phenyl-isoxazole derivative | -9.2 | 0.8 | LYS745, THR790, MET793 |

| Methoxy-phenyl-isoxazole derivative | -10.1 | 0.3 | GLN791, ASP855, CYS797 |

Note: This table is illustrative and based on data for various aryl-isoxazole derivatives, not specifically 5-p-Tolyl-isoxazol-3-one.

Theoretical studies on isoxazole-containing crystal structures often reveal a network of intermolecular interactions that dictate their solid-state arrangement. The isoxazol-3-one moiety contains both hydrogen bond donors (the N-H group, if present in a tautomeric form) and acceptors (the carbonyl oxygen and the nitrogen atom of the isoxazole ring). This allows for the formation of hydrogen bonding networks.

The aromatic p-tolyl group and the isoxazole ring are capable of participating in π-π stacking interactions. These interactions, where two aromatic rings are arranged in either a face-to-face or face-to-edge orientation, contribute significantly to the stability of molecular assemblies. Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these interactions. Hirshfeld surface analysis is another computational tool that allows for the visualization and quantification of intermolecular contacts in a crystal lattice. For similar heterocyclic compounds, these analyses have shown that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to the crystal packing researchgate.net.

Table 2: Predicted Contribution of Non-Covalent Interactions in a Hypothetical Crystal Packing of an Isoxazolone Derivative

| Interaction Type | Percentage Contribution |

| H···H | 30% |

| O···H/H···O | 25% |

| C···H/H···C | 18% |

| N···H/H···N | 8% |

| π-π Stacking | 5% |

| Other | 14% |

Note: This table is a hypothetical representation based on analyses of similar heterocyclic compounds.

Advanced Quantum Mechanical Property Predictions

Quantum mechanical calculations offer a powerful means to predict the electronic and optical properties of molecules like 5-p-Tolyl-isoxazol-3-one, which are crucial for their potential application in materials science.

The LHE is related to the oscillator strength (f) of an electronic transition, which can be calculated using Time-Dependent Density Functional Theory (TD-DFT). A higher oscillator strength for a particular transition corresponds to a greater probability of light absorption at that wavelength. The LHE can be calculated using the formula: LHE = 1 - 10-f.

For a molecule to be an efficient light harvester, it should exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. The absorption properties are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For isoxazole derivatives, the electronic transitions are often characterized as π-π* transitions. The introduction of the p-tolyl group is expected to influence the HOMO-LUMO gap and the absorption wavelength.

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of organic molecules worldscientific.comnih.gov.

The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are sought after for applications such as second-harmonic generation. The calculation of β involves determining the change in the molecule's dipole moment in the presence of an applied electric field. For organic molecules, a significant NLO response is often associated with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation.

In 5-p-Tolyl-isoxazol-3-one, the p-tolyl group can act as an electron-donating group, while the isoxazol-3-one moiety can have electron-accepting character. This arrangement could potentially lead to a notable NLO response. Theoretical studies on other isoxazole derivatives have shown that they can possess significant hyperpolarizability values, making them promising candidates for NLO materials worldscientific.com. The magnitude of the hyperpolarizability can be tuned by modifying the donor and acceptor groups and the π-conjugated bridge.

Table 3: Calculated Nonlinear Optical Properties for a Generic D-π-A Isoxazole Derivative

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | 5.8 D |

| Average Polarizability (α) in esu | 25 x 10-24 esu |

| First Hyperpolarizability (β) in esu | 150 x 10-30 esu |

Note: This table presents typical values for a D-π-A system containing an isoxazole core and is for illustrative purposes only.

Chemical Reactivity and Mechanistic Studies of 5 P Tolyl Isoxazol 3 One

Reaction Pathways and Mechanisms in Synthesis

The synthesis of isoxazol-3-one derivatives, including 5-p-Tolyl-isoxazol-3-one, can be achieved through several reaction pathways. A prominent method is the multicomponent cyclocondensation reaction. One such approach involves the reaction of a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an aryl aldehyde. niscpr.res.in For the synthesis of the specific title compound, this would involve p-tolualdehyde, hydroxylamine hydrochloride, and a suitable β-ketoester. The reaction often proceeds under green conditions, for instance, using water as a solvent at room temperature, and can be catalyzed by mild organocatalysts like sodium malonate. niscpr.res.in

The proposed mechanism for this type of three-component synthesis generally involves the initial formation of an intermediate from the reaction of the β-ketoester and hydroxylamine. This intermediate then undergoes a Knoevenagel condensation with the aldehyde (p-tolualdehyde) to form the isoxazol-5(4H)-one structure, which exists in tautomeric equilibrium with the isoxazol-3-one form. mdpi.com

Another significant synthetic route is the 1,3-dipolar cycloaddition reaction. wikipedia.orgresearchgate.net This pathway involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile. For 5-p-Tolyl-isoxazol-3-one, the synthesis could start from 4-methylbenzaldoxime (derived from 4-methylbenzaldehyde). The oxime is converted to the corresponding nitrile oxide using an oxidizing agent like sodium hypochlorite. This highly reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile containing a carbon-carbon triple bond (an alkyne) to form the isoxazole (B147169) ring. biolmolchem.com For instance, reaction with propargyl alcohol leads to the formation of a related compound, (3-para-tolylisoxazol-5-yl) methanol (B129727). biolmolchem.com The synthesis of the isoxazol-3-one would require a dipolarophile with a carbonyl or carboxyl equivalent at the appropriate position.

The table below summarizes various conditions explored for the synthesis of related isoxazole structures.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Malonate (10 mol%) | H₂O | 25 | High | niscpr.res.in |

| Amine-Functionalized Cellulose | H₂O | Room Temp. | Good to High | mdpi.com |

| None (Ultrasound) | Not specified | Not specified | High | nih.gov |

| H₂SO₄ | PEG | 70 | 75 | biolmolchem.com |

This table represents data for the synthesis of various isoxazolone/isoxazole derivatives and illustrates common conditions.

Reactivity of the Isoxazolone Ring System and its Substituents

The isoxazolone ring is a versatile heterocyclic scaffold characterized by specific points of reactivity. The inherent strain and the weak N-O bond are key features governing its chemical behavior. wikipedia.orgnsf.gov This bond is susceptible to cleavage under various conditions, including photochemical irradiation and reactions with transition metals. wikipedia.orgresearchgate.net

Upon UV irradiation, the isoxazole ring can undergo photolysis. The cleavage of the weak N-O bond leads to the formation of a diradical or an azirine intermediate, which can then rearrange to other heterocyclic systems, such as oxazoles. wikipedia.orgacs.org Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond, leading to a ring-opened structure. nsf.gov

The reactivity is also dictated by the substituents on the ring. The carbonyl group at the 3-position and the C=N bond impart typical reactivity patterns. The protons on the carbon at the 4-position (the methylene (B1212753) group) are acidic and can be removed by a base, leading to the formation of an anion. This anion is a key intermediate in various condensation reactions. For instance, isoxazol-5(4H)-ones readily undergo Knoevenagel condensation with aldehydes. mdpi.com The ring system can also undergo ring-opening reactions when treated with a base. researchgate.net This process is believed to proceed via an anionic intermediate, which can subsequently react with various reagents. researchgate.net

The table below outlines the primary modes of reactivity for the isoxazolone ring.

| Reaction Type | Description | Key Intermediates | Reference |

| Photochemical Rearrangement | Ring cleavage upon UV irradiation, often leading to oxazole (B20620) formation. | Azirine intermediate, diradicals | wikipedia.orgacs.org |

| Reductive Ring Opening | Electron capture leads to N-O bond scission. | Ring-opened anion | nsf.gov |

| Base-Catalyzed Condensation | Deprotonation at C4 followed by reaction with electrophiles (e.g., aldehydes). | C4-anion | mdpi.com |

| Base-Induced Ring Opening | Cleavage of the ring structure initiated by a base. | Anionic intermediates | researchgate.net |

| Cycloaddition Reactions | The isoxazolone ring itself can act as a component in cycloaddition reactions. | Not applicable | nih.gov |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of isoxazolones, particularly in their synthesis via cycloaddition reactions. The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne or alkene can potentially lead to two different regioisomers. However, these reactions are often highly regioselective. beilstein-journals.orgnih.gov The outcome is controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. beilstein-journals.org For example, in the reaction of β-azolyl enamines with nitrile oxides, the regioselectivity is controlled by achieving a better orbital overlap in the transition state that leads to the experimentally observed isomer. beilstein-journals.org

Stereoselectivity is also a prominent feature in reactions involving the isoxazolone scaffold. Cascade reactions, such as the Conia-ene type reaction between α,β-unsaturated aldehydes and propargyl-substituted isoxazolones, can produce chiral spiroisoxazolone derivatives with high levels of diastereoselectivity and enantioselectivity. nih.govacs.org These reactions are often catalyzed by a combination of a chiral secondary amine and a palladium(0) catalyst. nih.gov The stereochemical outcome is determined by the stability of the starting enamine isomers and the transition states during the cycloaddition process. beilstein-journals.org For instance, the reaction of E-enamines with nitrile oxides can proceed stereospecifically to yield trans-isoxazolines, while Z-enamines yield cis-isoxazolines. beilstein-journals.orgbeilstein-journals.org

The table below provides examples of stereoselective and regioselective reactions in isoxazole/isoxazolone synthesis.

| Reaction Type | Reactants | Outcome | Selectivity | Reference |

| 1,3-Dipolar Cycloaddition | β-azolyl enamines + Nitrile oxides | 4-azolylisoxazoles | Regioselective | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | E-enamines + Nitrile oxides | trans-isoxazolines | Stereospecific | beilstein-journals.orgbeilstein-journals.org |

| Cascade Conia-ene | α,β-unsaturated aldehydes + propargyl-isoxazolones | Chiral spiroisoxazolones | High Diastereo- and Enantioselectivity | nih.govacs.org |

| 1,3-Dipolar Cycloaddition | Vinylphosphonates with leaving groups + Nitrile oxides | 3,5- and 3,4-disubstituted isoxazoles | Regioselective | rsc.org |

Influence of the p-Tolyl Moiety on Compound Reactivity

The p-tolyl group, a toluene (B28343) substituent with the formula CH₃C₆H₄-, is an aryl group that significantly influences the electronic properties and reactivity of the 5-p-Tolyl-isoxazol-3-one molecule. wikipedia.org The methyl group on the phenyl ring is an electron-donating group (EDG) through induction and hyperconjugation. studymind.co.uk

This electron-donating nature of the p-tolyl moiety at the 5-position of the isoxazolone ring increases the electron density of the heterocyclic system. This electronic effect can impact the reactivity of the compound in several ways:

Electrophilic Aromatic Substitution: The increased electron density on the phenyl ring of the p-tolyl group makes it more activated towards electrophilic substitution compared to an unsubstituted phenyl ring. Substitutions would be directed to the ortho and para positions relative to the methyl group (and meta to the isoxazolone ring attachment point).

Reactivity of the Isoxazolone Ring: The electron-donating effect can influence the acidity of the C4 protons. By donating electron density into the ring system, the p-tolyl group may slightly destabilize the conjugate base formed upon deprotonation at C4, potentially making the C4 protons marginally less acidic compared to a derivative with an electron-withdrawing group at C5.

Synthesis: The presence of an electron-donating group on the starting aldehyde can be beneficial for the synthesis of isoxazol-5(4H)-ones. Studies have shown that when aldehydes with electron-donating groups are used in three-component reactions, the corresponding products are obtained in good to excellent yields. mdpi.com

The steric bulk of the p-tolyl group can also play a role in the compound's reactivity, potentially hindering the approach of reagents to the C5 position or the adjacent C4 position of the isoxazolone ring. mdpi.com

The following table compares the expected electronic influence of electron-donating groups (like p-tolyl) versus electron-withdrawing groups at the 5-position of the isoxazolone ring.

| Property | Influence of Electron-Donating Group (e.g., p-Tolyl) | Influence of Electron-Withdrawing Group (e.g., -NO₂) |

| Electron Density of the Ring | Increased | Decreased |

| Acidity of C4-Protons | Slightly decreased | Increased |

| Reactivity towards Nucleophiles | Decreased at the ring | Increased at the ring |

| Reactivity towards Electrophiles | Increased at the aryl moiety | Decreased at the aryl moiety |

| Reaction Yield in Synthesis | Generally Favorable | May be lower |

In Vitro Investigations of Biological Interaction Mechanisms Involving 5 P Tolyl Isoxazol 3 One and Its Derivatives

Mechanistic Studies of Molecular Target Interactions

The isoxazole (B147169) scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in many biologically active compounds. researchgate.net The unique structural and electronic properties of this ring system allow for diverse interactions with various biological macromolecules. Derivatives of 5-p-Tolyl-isoxazol-3-one have been the subject of in vitro studies to elucidate their mechanisms of action at the molecular level, particularly in the context of enzyme inhibition and the induction of programmed cell death.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Histone Deacetylase (HDAC), Tyrosine Kinase)

Derivatives of isoxazole have been identified as inhibitors of several key enzyme families, including carbonic anhydrases, histone deacetylases, and tyrosine kinases. The nature of this inhibition is intrinsically linked to the specific substitutions on the isoxazole core and the architecture of the enzyme's active site.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that play a crucial role in processes such as pH regulation and CO2 transport. nih.gov Isoxazole-containing compounds have been investigated as inhibitors of various CA isoforms. nih.govmdpi.com Studies on five-membered heterocyclic sulfonamides have shown them to be effective carbonic anhydrase inhibitors. For instance, certain derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibitory mechanism of sulfonamide-based inhibitors typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com While direct mechanistic studies on 5-p-Tolyl-isoxazol-3-one are limited, related isoxazole derivatives have shown inhibitory potential, with IC50 values in the micromolar range against certain CA isoforms. nih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.gov Inhibitors of HDACs have emerged as a promising class of anticancer agents. mdpi.com The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. mdpi.com Novel HDAC inhibitors have been developed utilizing a 3-hydroxy-isoxazole moiety as a completely new zinc-binding group. nih.gov Docking studies of these derivatives suggest that the 3-hydroxy-isoxazole group establishes a bidentate coordination with the catalytic Zn2+ ion in the HDAC6 active site. nih.gov This interaction is crucial for the inhibitory activity. The potency of these inhibitors can be modulated by altering the linker and cap groups, with some derivatives achieving IC50 values in the nanomolar range. nih.gov

Tyrosine Kinase: Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins, playing a pivotal role in cellular signaling pathways. Dysregulation of tyrosine kinase activity is implicated in various diseases, including cancer. semanticscholar.orgresearchgate.net Isoxazole-containing compounds have been developed as potent and selective tyrosine kinase inhibitors. For example, N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives have been identified as highly effective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov The mechanism of these inhibitors often involves competition with ATP for binding to the kinase domain of the enzyme. The specific substitutions on the isoxazole and phenylurea moieties are critical for achieving high potency and selectivity. nih.gov

Table 1: Inhibitory Activity of Selected Isoxazole Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| Isoxazole Derivatives | Carbonic Anhydrase (CA) | IC50 = 112.3 ± 1.6 µM (for AC2) | nih.gov |

| 3-Hydroxy-isoxazole Derivatives | Histone Deacetylase 6 (HDAC6) | IC50 = 700 nM (for best candidate) | nih.gov |

| N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea Derivatives | FMS-like Tyrosine Kinase-3 (FLT3) | Data not specified | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine (B1682287) Oxidase (XO) | IC50 = 0.13 µM (for compound 6c) | nih.gov |

| Pyrazoline Benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Ki = 316.7 ± 9.6 nM | nih.gov |

| Pyrazoline Benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Ki = 412.5 ± 115.4 nM | nih.gov |

Apoptosis Induction Mechanisms at the Cellular/Molecular Level

Apoptosis, or programmed cell death, is a fundamental biological process for removing damaged or unwanted cells. nih.gov Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells. Isoxazole derivatives have been shown to trigger apoptosis through various cellular and molecular mechanisms.

One study on an isoxazole derivative of usnic acid (compound 2b) demonstrated that it induces massive vacuolization originating from the endoplasmic reticulum (ER) in breast cancer cells. nih.gov This leads to ER stress, evidenced by the upregulation of ER stress markers at both the mRNA and protein levels. The ER stress is initiated by the release of Ca2+ ions from the ER via IP3R channels. nih.gov Ultimately, this cascade of events results in cell death exhibiting features of both apoptosis and paraptosis. nih.gov

The induction of apoptosis by other heterocyclic compounds has been shown to involve the intrinsic (mitochondrial) pathway. nih.govnih.gov This pathway is characterized by the involvement of the Bcl-2 family of proteins, the release of cytochrome c from the mitochondria, and the activation of caspase cascades. nih.gov For example, studies have shown that treatment with certain compounds leads to the activation of initiator caspase-9 and effector caspase-3. nih.govnih.gov The activation of these caspases is a hallmark of apoptosis and leads to the cleavage of cellular substrates, ultimately dismantling the cell. Furthermore, the upregulation of the tumor suppressor protein p53 can also play a role in initiating the apoptotic cascade. nih.gov While the specific apoptotic pathways triggered by 5-p-Tolyl-isoxazol-3-one have not been fully elucidated, the findings from related isoxazole derivatives suggest that ER stress and the intrinsic mitochondrial pathway are plausible mechanisms.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For isoxazole derivatives, SAR studies have provided valuable insights into the structural features required for potent and selective interaction with various molecular targets. researchgate.netnih.govdundee.ac.uk

In the context of HDAC inhibitors with a 3-hydroxy-isoxazole zinc-binding group, SAR studies have revealed that the nature of the linker and the cap group significantly influences inhibitory potency. nih.govnih.gov Modifications to these parts of the molecule can alter the binding affinity and selectivity for different HDAC isoforms. For instance, the introduction of different aromatic or heteroaromatic linkers and various cap groups has led to the identification of compounds with good potency against HDAC6. nih.gov

For isoxazole derivatives targeting other enzymes, such as xanthine oxidase, SAR analysis has shown that hydrophobic groups on the nitrogen atom of an associated indole (B1671886) ring are essential for high inhibitory potency. nih.gov Similarly, in a series of isoxazole analogues targeting the System xc- transporter, the introduction of lipophilic groups at the C(5) position of the isoxazole ring was explored to enhance activity. nih.gov

The position and nature of substituents on the phenyl ring of isoxazole derivatives can also dramatically impact their biological activity. For example, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of a fluorine or trifluoromethyl group at the fourth position of the aryl ring was found to promote cytotoxicity against cancer cell lines. nih.gov These examples underscore the importance of systematic structural modifications to the isoxazole scaffold to fine-tune the molecular interaction profile and enhance the desired biological effect.

Table 2: Summary of Structure-Activity Relationship Findings for Isoxazole Derivatives

| Target/Activity | Structural Moiety | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| HDAC6 Inhibition | Linker and Cap Group | Variation of aromatic/heteroaromatic linkers and cap groups | Significantly influences inhibitory potency | nih.gov |

| Xanthine Oxidase Inhibition | Indole Ring (in hybrid molecules) | Introduction of hydrophobic groups on the nitrogen atom | Essential for high inhibitory potency | nih.gov |

| Cytotoxicity | Aryl ring at C3 of isoxazole | Fluorine or trifluoromethyl group at the 4-position | Promotes cytotoxicity | nih.gov |

| System xc- Transporter Inhibition | C(5) position of isoxazole | Introduction of lipophilic groups | Can enhance activity | nih.gov |

Analysis of Synergistic Effects at the Molecular and Electronic Structure Levels

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key principle in drug development. While specific studies detailing the synergistic effects of 5-p-Tolyl-isoxazol-3-one at the molecular and electronic structure levels are not extensively documented, the principles of molecular interactions and electronic properties of the isoxazole ring can provide a basis for understanding potential synergistic behaviors.

The electronic nature of the isoxazole ring, with its electron-withdrawing nitrogen atom and electron-donating oxygen atom, creates a unique dipole moment and potential for various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are fundamental to the binding of the molecule to its biological target. When combined with another therapeutic agent, 5-p-Tolyl-isoxazol-3-one or its derivatives could potentially engage in synergistic interactions through several mechanisms.

For instance, one compound could induce a conformational change in the target protein that enhances the binding of the second compound. Alternatively, the two compounds could bind to different sites on the same target or to different targets in the same signaling pathway, leading to a more profound biological response. At the electronic level, the interaction of one molecule with the target could alter the electronic landscape of the binding site, making it more favorable for the binding of a second molecule. Computational methods, such as molecular docking and quantum-chemical calculations, could be employed to predict and analyze such synergistic interactions at the molecular and electronic levels.

Application as Chemical Probes for Pathway Elucidation

Chemical probes are small molecules with well-defined biological activity and a known mechanism of action that are used to study biological processes and pathways. nih.gov Given the diverse biological activities of isoxazole derivatives, including their ability to inhibit specific enzymes and induce apoptosis, they represent a promising class of compounds for development as chemical probes.

A potent and selective inhibitor of a particular enzyme, such as an HDAC or a tyrosine kinase, can be used to probe the role of that enzyme in various cellular processes. By observing the cellular consequences of inhibiting the enzyme with the isoxazole-based probe, researchers can gain insights into the enzyme's function in a specific signaling pathway.

To be utilized as a chemical probe, a bioactive molecule like a 5-p-Tolyl-isoxazol-3-one derivative would ideally need to be modified to incorporate a reporter tag or a reactive group for target identification, without significantly compromising its biological activity. nih.gov For example, a minimalist linker containing a photo-affinity label (like a diazirine) and a bio-orthogonal handle (like an alkyne) could be synthetically attached to the molecule. This would allow for covalent cross-linking of the probe to its cellular target(s) upon photoactivation, followed by enrichment and identification of the target proteins using mass spectrometry-based proteomics. Such an approach could be invaluable for elucidating the precise molecular targets of 5-p-Tolyl-isoxazol-3-one derivatives and for mapping the biological pathways they modulate. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 5 P Tolyl Isoxazol 3 One

Design and Synthesis of Novel Scaffolds Incorporating the 5-p-Tolyl-isoxazolone Moiety

The creation of novel, complex molecular architectures from the 5-p-tolyl-isoxazolone moiety often involves intramolecular cycloaddition reactions, which are efficient in forming multiple rings in a single step. A prominent strategy is the intramolecular nitrile oxide cycloaddition (INOC), which is used to construct carbocycle-fused isoxazole (B147169) and isoxazoline (B3343090) derivatives. This method typically involves the in situ generation of a nitrile oxide from a precursor, such as an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered alkene or alkyne.

For instance, a practical and efficient method has been developed for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids. This one-pot process utilizes the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN). In this reaction, TBN serves as both a radical initiator and the source of the N-O fragment required for the isoxazole ring, leading to the formation of new C–N, C–C, and C–O bonds through a sequence of nitration and annulation. This approach has been successfully applied to create compounds like 9-(p-Tolyl)-4H,6H-isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one.

Another approach involves the synthesis of bicyclic isoxazoles and isoxazolines. Substrates containing the p-tolyl group can be reacted to form bicycloisoxazole derivatives in high yields. The synthesis of dimethyl-6-(p-tolyl)-4H-cyclopenta[c]isoxazole-5,5(6H)-dicarboxylate demonstrates the feasibility of this strategy, yielding complex fused systems built upon the isoxazole framework. These methods highlight the utility of the isoxazole moiety as a foundational element for constructing diverse and complex heterocyclic systems.

Structural Modifications of the Isoxazole Core and Side Chains

Structural modifications of the 5-p-tolyl-isoxazolone scaffold are pursued to fine-tune its physicochemical properties and biological activity. These modifications can be directed at the isoxazole ring itself or the p-tolyl side chain.

A common synthetic route to access substituted isoxazoles begins with chalcones (α,β-unsaturated ketones). For example, 1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one can be reacted with hydroxylamine (B1172632) hydrochloride to produce 3-(5-Chlorothiophen-2-yl)-5-(p-tolyl)-4,5-dihydroisoxazole. This method allows for the introduction of various substituents on either side of the isoxazole core by starting with appropriately substituted chalcones.

Direct functionalization of the isoxazole ring is also a viable strategy. The synthesis of (3-p-tolyl-isoxazol-5-yl)methanol represents a targeted modification at the C5 position of the isoxazole ring. This is achieved by first converting 4-methylbenzaldehyde (B123495) to 4-methylbenzaldoxime using hydroxylamine hydrochloride. The subsequent cyclization of the resulting oxime via a [3+2] cycloaddition process yields the desired methanol (B129727) derivative. This introduces a hydroxyl group, which can serve as a handle for further derivatization.

Similarly, other derivatives can be synthesized through [3+2] cycloaddition reactions of the nitrile oxide generated from 4-methylbenzaldoxime with various alkynes. Reactions with phenylacetylene (B144264) yield 5-Phenyl-3-(p-tolyl)isoxazole, while reaction with dimethyl acetylenedicarboxylate (B1228247) affords Dimethyl 3-(p-tolyl)isoxazole-4,5-dicarboxylate. These examples demonstrate how the substitution pattern around the isoxazole core can be systematically varied to create a library of analogues.

Hybrid Compound Development with Other Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action by leveraging the biological activities of the constituent fragments. The 5-p-tolyl-isoxazolone scaffold has been successfully integrated into various hybrid structures.

One notable class of hybrids involves tethering the isoxazole moiety to quinones and amino acids. The synthesis of these complex hybrids is achieved through a multi-step process that often involves a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by coupling with an amino acid and an oxidation step to generate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-p-Tolyl-isoxazol-3-one in laboratory settings?

- Methodology : A common approach involves cyclocondensation of substituted nitriles with hydroxylamine derivatives under reflux conditions. For example, describes a reflux-based synthesis of a structurally similar pyrazol-3-one using phenylhydrazine and ethyl acetoacetate in acetic acid, followed by recrystallization. Adapting this method, researchers can substitute reactants to target the isoxazole core. TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) is recommended for purity verification .

Q. How can researchers characterize the purity and structural integrity of 5-p-Tolyl-isoxazol-3-one?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., para-tolyl group).

- HPLC with UV detection (λ ~250–300 nm for isoxazole absorbance) to assess purity.

- Mass spectrometry (EI or ESI) for molecular ion validation. NIST data ( ) provides reference spectra for calibration .

Q. What are the key stability considerations for storing 5-p-Tolyl-isoxazol-3-one?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability studies (e.g., accelerated degradation under heat/humidity) should monitor by HPLC. notes related isoxazole derivatives degrade via ring-opening under acidic conditions, necessitating pH-neutral storage .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in isoxazole functionalization?

- Methodology : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on electronic effects. For 5-p-Tolyl-isoxazol-3-one, the electron-donating tolyl group at position 5 directs electrophiles to position 4. Computational modeling (DFT) can predict reactivity, as seen in ’s analysis of (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one .

Q. How can researchers resolve contradictions in reported bioactivity data for isoxazole derivatives?

- Methodology : Conduct meta-analysis with strict inclusion criteria (e.g., assay type, concentration ranges). For example, emphasizes iterative data triangulation: cross-validate enzyme inhibition results (IC₅₀) across orthogonal assays (e.g., fluorescence vs. radiometric) and control for solvent artifacts (DMSO interference) .

Q. What strategies improve yield in multi-step syntheses involving 5-p-Tolyl-isoxazol-3-one intermediates?

- Methodology : Optimize stepwise coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using Pd catalysts. ’s synthesis of 5-(2-tosylquinolin-3-yl)oxazole highlights the use of tetrazole-acetylated intermediates to enhance coupling efficiency. Monitor intermediates via LC-MS to minimize side-product accumulation .

Q. How can computational methods predict the metabolic fate of 5-p-Tolyl-isoxazol-3-one in biological systems?

- Methodology : Use in silico tools (e.g., SwissADME, Molecular Operating Environment) to model Phase I/II metabolism. ’s ChEBI annotations for isoxazole derivatives provide metabolic pathway templates (e.g., CYP450-mediated oxidation at the methyl group) . Validate predictions with in vitro microsomal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.